Beta-Asarone

Beschreibung

beta-Asarone has been reported in Perilla frutescens, Asarum hypogynum, and other organisms with data available.

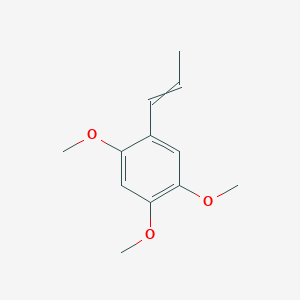

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFAZBXYICVSKP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020057 | |

| Record name | beta-Asarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5273-86-9 | |

| Record name | β-Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Asarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxypropen-1-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA3MH6IUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beta-Asarone: A Comprehensive Technical Guide to its Natural Sources and Botanical Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-asarone, a phenylpropanoid with significant biological activities, has garnered considerable interest in the scientific community. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the quantitative distribution of this compound across various plant species, methodologies for its analysis, and insights into its biological signaling pathways. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Botanical Distribution and Natural Sources

This compound is a naturally occurring compound found predominantly in the plant kingdom, with its primary sources being species within the Acoraceae and Aristolochiaceae families. The rhizomes of these plants are typically the richest source of this compound.

1.1. Primary Sources: The Acorus Genus

The most well-documented and significant source of this compound is the genus Acorus, commonly known as sweet flag.[1] Acorus calamus L. is a perennial, semi-aquatic, aromatic herb with a global distribution across temperate and subtropical regions.[2] The concentration of this compound in A. calamus is highly dependent on the cytotype of the plant, with tetraploid varieties exhibiting the highest concentrations.

-

Diploid (Acorus calamus var. americanus): Found primarily in North America and Siberia, this variety contains little to no this compound.

-

Triploid (Acorus calamus var. calamus): Prevalent in Europe, this variety contains a moderate amount of this compound.

-

Tetraploid (Acorus calamus var. angustatus): Native to Asia, particularly India and Southeast Asia, this variety is characterized by a high concentration of this compound.[3]

1.2. Secondary Sources: The Asarum Genus

The genus Asarum, commonly known as wild ginger, is another notable source of asarone isomers, including this compound.[1] Asarum europaeum L. (Asarabacca), a species native to Europe, has been shown to contain this compound in its essential oil.[4]

1.3. Other Botanical Sources

While Acorus and Asarum are the most prominent sources, asarone isomers have also been reported in other plant genera, including Guatteria (Annonaceae) and Aniba (Lauraceae).[5] However, the specific concentration of this compound in these species is less extensively documented compared to Acorus calamus.

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, cytotype, and the specific plant part analyzed. The rhizome consistently demonstrates the highest concentration of this compound.

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Species | Plant Part | Geographic Origin/Cytotype | This compound Concentration | Analytical Method | Reference(s) |

| Acorus calamus | Rhizome | India (Diploid) | 0.67% | GC-MS | [6] |

| Acorus calamus | Rhizome | India (Triploid) | 7.0-8.0% | GC-MS | [6] |

| Acorus calamus | Rhizome | India (Tetraploid) | 74.0-88.01% | GC-MS | [6] |

| Acorus calamus | Rhizome | Estonia (Tetraploid) | 85.3% of essential oil | GC-MS | [3] |

| Acorus calamus | Rhizome | Estonia (Triploid) | 9.3-10.2% of essential oil | GC-MS | [3] |

| Acorus calamus | Leaves | India | 43.4-60.7% of essential oil | GC-MS | [3] |

| Acorus calamus | Rhizome | Western Ghats, India | 1.35 - 71.54 mg/g | RP-HPLC | [2] |

| Acorus calamus | Rhizome | South & North East India | 2.2 - 7.2% | HPLC | [7] |

| Acorus tatarinowii | Rhizome | Not Specified | 7679.8 ± 85.7 mg/kg | GC-MS | [8] |

| Asarum europaeum | Essential Oil | Romania | 24-29 µg/ml | GC-MS | [4] |

Experimental Protocols for Analysis

Accurate quantification of this compound in plant materials is crucial for research and quality control. The following sections detail the methodologies for the most commonly employed analytical techniques.

3.1. Extraction of this compound from Plant Material

A generalized procedure for the extraction of this compound from dried rhizome powder is as follows:

-

Maceration: Soak a known weight of powdered rhizome in a suitable solvent (e.g., methanol, ethanol, n-hexane) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[2][9]

-

Agitation: Agitate the mixture for a defined period (e.g., 24 hours) at room temperature to facilitate the extraction of this compound.[2]

-

Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.[2]

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.[2]

-

Sample Preparation for Analysis: Dissolve a precise amount of the crude extract in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.[2]

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7][10]

-

Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly employed. A typical isocratic mobile phase is methanol:water (50:50, v/v).[10]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[10]

-

Detection: Detection is performed using a UV detector at a wavelength of 210 nm or 304 nm.[7][10]

-

Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[7]

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[6]

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[6]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[6]

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of components. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Injector and Detector Temperature: The injector and detector temperatures are set high enough to ensure volatilization of the sample and prevent condensation (e.g., 250°C and 280°C, respectively).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference library. Quantification is typically performed using an internal or external standard method.[4]

3.4. Thin-Layer Chromatography (TLC) - Densitometry

TLC-Densitometry offers a simpler and more rapid method for the quantification of this compound.

-

Stationary Phase: Silica gel 60 F254 plates are commonly used. For better separation from its isomer, alpha-asarone, caffeine-modified silica gel plates can be employed.[9][11]

-

Mobile Phase: A mixture of non-polar and polar solvents is used for development. A common mobile phase is toluene:ethyl acetate (93:7, v/v).[11]

-

Sample Application: A known volume of the sample and standard solutions are applied to the TLC plate as bands using an automated applicator.[12]

-

Development: The plate is developed in a saturated chromatographic chamber.[12]

-

Detection and Quantification: After development, the plate is dried and scanned with a densitometer at the wavelength of maximum absorbance for this compound (around 313 nm).[9][11] The peak area of the sample is compared to the calibration curve of the standard to determine the concentration.[13]

Signaling Pathways and Experimental Workflows

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its neuroprotective effects.

4.1. Neuroprotective Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in neuronal survival and protection.

Caption: Neuroprotective signaling pathways activated by this compound.

4.2. Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound from a plant source.

Caption: A generalized workflow for this compound quantification.

Conclusion

This technical guide has provided a detailed overview of the natural sources, botanical distribution, and analytical methodologies for this compound. The primary botanical sources are well-established within the Acorus and Asarum genera, with Acorus calamus being the most significant. The quantitative data presented highlights the variability of this compound content, emphasizing the need for accurate analytical methods for standardization and research. The detailed experimental protocols and the visualization of key signaling pathways offer valuable resources for scientists working with this compound. Further research into the less-documented botanical sources and the continued elucidation of its molecular mechanisms will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. Asarone - Wikipedia [en.wikipedia.org]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Diversity and Therapeutic Effects of Essential Oils of Aniba Species from the Amazon: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of this compound in calamus by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Beta-Asarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-asarone (β-asarone), the cis-isomer of 2,4,5-trimethoxy-1-propenylbenzene, is a primary bioactive phenylpropanoid found in the essential oils of various medicinal plants, most notably from the genus Acorus.[1] Renowned for its diverse pharmacological activities, particularly its neuroprotective effects, β-asarone is a molecule of significant interest in drug discovery and development.[2][3] It has demonstrated potential in preclinical models of neurological disorders such as Alzheimer's and Parkinson's disease by modulating key signaling pathways related to oxidative stress, apoptosis, and inflammation.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of pure β-asarone, details common experimental protocols for its analysis, and visualizes its key signaling pathways and experimental workflows.

Physical Properties of this compound

This compound is typically described as crystals or a pale yellow, viscous liquid at room temperature.[4][6] Its physical characteristics are critical for its handling, formulation, and pharmacokinetic profiling. Quantitative physical data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [7][8] |

| Molecular Weight | 208.25 g/mol | [7][9] |

| Appearance | Crystals or pale yellow clear liquid | [4][6] |

| Melting Point | 62.00 to 63.00 °C | [4][10] |

| Boiling Point | 296 °C at 760 mm Hg | [10][11] |

| Density | 1.073 g/mL at 25 °C | [6][11] |

| Refractive Index | 1.56100 at 20.00 °C | [4] |

| Vapor Pressure | 0.003000 mmHg at 25.00 °C (estimated) | [4] |

| Flash Point | > 230.00 °F TCC (> 110.00 °C) | [4] |

| logP (o/w) | 3.406 (estimated) | [4] |

Chemical Properties and Solubility of this compound

This compound is the (Z)-isomer of asarone.[9] It is insoluble in water but soluble in various organic solvents, a characteristic that dictates its extraction and purification methods.[6][10] The presence of a propenyl side chain and methoxy groups on the benzene ring defines its chemical reactivity and biological interactions.

| Property | Description | Reference(s) |

| IUPAC Name | 1,2,4-trimethoxy-5-[(Z)-prop-1-enyl]benzene | [9] |

| Synonyms | cis-Asarone, (Z)-Asarone, cis-Isoasarone | [7][9] |

| CAS Number | 5273-86-9 | [7][10] |

| Solubility | Water: 101.8 mg/L at 25 °C (estimated) | [4] |

| Alcohol: Soluble | [4][6] | |

| Ethanol: 50 mg/mL | [3] | |

| DMSO: 10 mg/mL | [3] | |

| DMF: 15 mg/mL | [3] | |

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] | |

| Stability | Stable for ≥2 years when stored at -20°C as a solution in ethanol. | [7] |

Spectroscopic Data

The structural elucidation and quantification of β-asarone heavily rely on various spectroscopic techniques. The key spectral features are summarized in Table 3.

| Spectroscopic Method | Key Data and Observations | Reference(s) |

| UV-Vis Spectroscopy | λmax: 209, 253, 303 nm | [7] |

| λmax: 203, 252, 302 nm | [12] | |

| Infrared (IR) Spectroscopy | C-H stretch (methyl): 2936 cm⁻¹ | [12] |

| C-C stretch (aromatic): 1608, 1508 cm⁻¹ | [12] | |

| C-O stretch (ether): 1203 cm⁻¹ | [12] | |

| ¹H-NMR Spectroscopy | 1H NMR (CDCl₃, 400 MHz) δ (ppm): 6.845 (1H, s, H6); 6.537 (1H, s, H3); 6.481 (1H, qd, H7); 5.77 (1H, dq, H8); 3.901 (3H, s, 2-OCH₃); 3.841 (3H, s, 5-OCH₃); 3.813 (3H, s, 4-OCH₃); 1.839 (3H, dd, H9). | [1] |

| ¹³C-NMR Spectroscopy | 13C NMR (CDCl₃, 100 MHz) δ (ppm): 151.19 (C-2); 148.24 (C-4); 142.34 (C-1); 130.34 (C-8); 126.11 (C-7); 118.21 (C-5); 114.28 (C-6); 97.75 (C-3); 56.72 (5-OCH₃); 56.54 (4-OCH₃); 56.17 (2-OCH₃); 14.70 (C-9). | [1] |

| Mass Spectrometry (MS) | HRMS: m/z found to be 209.0954 [M+H]⁺ (calculated 209.1172). | [12] |

Experimental Protocols

Extraction and Isolation from Acorus calamus

A common method for obtaining β-asarone involves solvent extraction from the dried rhizomes of Acorus calamus, followed by purification.

Protocol:

-

Preparation: Air-dried rhizomes of A. calamus are ground into a fine powder.[13]

-

Maceration: The powdered rhizome (e.g., 5 g) is subjected to cold extraction with methanol (e.g., 200 mL, 1:40 w/v) in a conical flask.[13]

-

Extraction: The mixture is vortexed for 60 minutes and allowed to stand for 24 hours at room temperature.[13]

-

Filtration & Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated using a rotary evaporator to yield a light yellowish-brown concentrate.[13]

-

Purification (Column Chromatography): The crude extract is further purified using silica gel column chromatography. A common mobile phase is a mixture of n-hexane and ethyl acetate.[14] Fractions are collected and monitored by Thin Layer Chromatography (TLC) against a β-asarone standard.[1]

-

Final Product: Fractions containing pure β-asarone are combined and the solvent is evaporated to yield the isolated compound.

Quantification by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used method for the precise quantification of β-asarone in plant extracts and formulations.

Protocol:

-

Standard Preparation: A stock solution of pure β-asarone is prepared in HPLC-grade methanol (e.g., 1 mg/mL). Serial dilutions (e.g., 5 to 100 ppm) are made to construct a calibration curve.[13]

-

Sample Preparation: A known amount of the crude extract (e.g., 10 mg) is dissolved in methanol (e.g., 10 mL) and filtered through a 0.45 µm syringe filter.[13]

-

Chromatographic Conditions:

-

System: HPLC with a PDA or UV detector.

-

Column: Cosmosil C18 column (15 x 4.6 mm, 5.0 µm).

-

Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 304 nm.

-

-

Analysis: Both standard and sample solutions are injected into the HPLC system. The concentration of β-asarone in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Key Signaling Pathways

This compound exerts its pharmacological effects, particularly neuroprotection, by modulating multiple intracellular signaling pathways.

Neuroprotection via PI3K/Akt/Nrf2 Pathway

In response to oxidative stress, such as that induced by β-amyloid in Alzheimer's disease models, β-asarone enhances cell survival by activating the PI3K/Akt/Nrf2 signaling cascade.[7] Activation of Akt leads to the phosphorylation and subsequent nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[7] This cascade ultimately mitigates reactive oxygen species (ROS) production and reduces cellular damage.[4][7]

Regulation of Apoptosis

This compound has a dual role in regulating apoptosis. In neuronal cells, it exhibits anti-apoptotic effects, protecting them from pathological cell death. Conversely, in certain cancer cells, such as glioma cells, it can induce apoptosis, highlighting its potential as an anti-cancer agent.[11] This is achieved through the modulation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

In the intrinsic pathway, β-asarone can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death.[11]

Conclusion

Pure β-asarone is a well-characterized phenylpropanoid with defined physical, chemical, and spectroscopic properties. Its lipophilic nature and specific chemical structure are foundational to its extraction, analysis, and significant biological activities. The ability of β-asarone to modulate critical signaling pathways, such as PI3K/Akt/Nrf2 and the intrinsic apoptosis cascade, underscores its therapeutic potential, particularly in the fields of neuropharmacology and oncology. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the study and development of β-asarone as a lead compound.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of β-asarone against Alzheimer’s disease: regulation of synaptic plasticity by increased expression of SYP and GluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 6. What is the mechanism of Asarone? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. β-Asarone Induces Apoptosis and Cell Cycle Arrest of Human Glioma U251 Cells via Suppression of HnRNP A2/B1-Mediated Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phytojournal.com [phytojournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Preclinical evidence and possible mechanisms of β-asarone for rats and mice with Alzheimer’s disease: A systematic review and meta-analysis [frontiersin.org]

- 14. scispace.com [scispace.com]

The Pharmacological Profile and Biological Activities of β-Asarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) is a primary bioactive phenylpropanoid found in the essential oils of various medicinal plants, most notably from the rhizomes of the Acorus species. Traditionally used in Ayurvedic and Chinese medicine for a range of ailments, β-asarone has garnered significant scientific interest for its diverse pharmacological properties. Its ability to cross the blood-brain barrier allows it to exert profound effects on the central nervous system, making it a compound of interest for neurological disorders. This technical guide provides a comprehensive overview of the pharmacological profile, multifaceted biological activities, and toxicological considerations of β-asarone, supported by experimental data and methodologies.

Pharmacological Profile

Pharmacokinetics (ADME)

The therapeutic potential of β-asarone is influenced by its pharmacokinetic properties. Preclinical studies in rodents have shown that it possesses poor oral bioavailability and a short plasma half-life of approximately 13 minutes. Metabolism occurs primarily through the cytochrome P450 enzyme system. Despite its rapid clearance from plasma, β-asarone demonstrates significant brain permeability. A study in rabbits revealed its distribution into various brain regions, with half-lives of 8.149 hours in the cerebellum, 7.142 hours in the brainstem, and shorter durations in the thalamus, cortex, hippocampus, and blood. This capacity to penetrate and persist in the central nervous system is crucial for its neuropharmacological effects.

Table 1: Pharmacokinetic and Toxicity Parameters of β-Asarone

| Parameter | Value | Species | Route | Citation |

| Plasma Half-life | ~13 minutes | Rodent | Oral | |

| Brain Half-life | 1.3 - 8.15 hours | Rabbit | Oral | |

| LD50 (Acute) | 418 mg/kg | (Computational) | - | |

| LD50 (Acute) | 182.4 mg/kg | Mouse | i.p. | |

| TD50 (Neurotoxicity) | 224.13 mg/kg | Mouse | - | |

| IC50 (Cytotoxicity) | 40.0 ± 2.0 µg/mL | Human (THLE-2 cells) | In vitro |

Pharmacodynamics: Mechanism of Action

β-Asarone interacts with multiple molecular targets to exert its wide range of biological effects. Its mechanisms are complex and involve the modulation of key signaling pathways related to cell survival, inflammation, oxidative stress, and apoptosis.

Key pharmacodynamic actions include:

-

Modulation of Neurotransmitter Systems: It is suggested to enhance GABAergic activity, which contributes to its sedative and anxiolytic effects.

-

Antioxidant Pathway Activation: β-Asarone activates the Nrf2 signaling pathway and its downstream target heme oxygenase-1 (HO-1), which are crucial for mitigating oxidative stress. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).

-

Anti-inflammatory Pathway Inhibition: It suppresses the production of pro-inflammatory cytokines like IL-6, IL-1β, and enzymes such as i-Nos and COX-2, partly through the inhibition of the NF-κB signaling pathway.

-

Activation of Pro-Survival Signaling: It promotes neuronal survival by activating pro-survival pathways, including PI3K/Akt and ERK/CREB. The Akt/mTOR pathway is particularly implicated in its protective effects against Aβ-induced toxicity and in promoting autophagy.

-

Modulation of Apoptosis: β-Asarone regulates apoptosis by modulating the expression of Bcl-2 family proteins, decreasing the Bax/Bcl-2 ratio, and activating caspases-9 and -3 through the mitochondrial pathway.

Biological Activities

Neuroprotective Effects

β-Asarone has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders.

-

Alzheimer's Disease (AD): In animal models, β-asarone improves learning and memory, protects neurons from amyloid-beta (Aβ) induced neurotoxicity, reduces neuronal loss, and prevents synaptic loss. It increases the expression of synaptic proteins like synaptophysin (SYP) and the glutamate receptor GluR1. Its protective mechanism involves the activation of the Akt-mTOR signaling pathway.

-

Parkinson's Disease (PD): It protects dopaminergic neurons by inhibiting oxidative stress-mediated cell death and attenuating the release of reactive oxygen species (ROS) from mitochondria.

-

Cerebral Ischemia: β-Asarone has been shown to protect cortical neurons and reduce infarction volume in experimental stroke models.

-

Depression: In chronic unpredictable mild stress (CUMS) models, β-asarone reverses depression-like behaviors, reduces neuronal apoptosis in the hippocampus, and modulates the ERK1/2-CREB-BDNF signaling pathway.

Anticonvulsant Activity

The anticonvulsant potential of β-asarone has been evaluated in several seizure models. Volatile oil from Acorus calamus, containing about 80% β-asarone, was tested in mice. While inactive in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, it was active in the minimal clonic seizure test at 6 Hz, with an ED50 of 48.13 mg/kg and a protective index of 4.65, comparable to phenytoin.

Table 2: Anticonvulsant Activity of Calamus Oil (containing β-Asarone)

| Parameter | Value | Model | Citation |

| ED50 | 48.13 mg/kg | 6 Hz minimal clonic seizure (mice) | |

| Protective Index (PI) | 4.65 | 6 Hz minimal clonic seizure (mice) |

Anti-inflammatory Activity

β-Asarone exhibits potent anti-inflammatory effects. In a mouse model of schizophrenia-like behaviors induced by MK-801, β-asarone treatment mitigated cognitive and social impairments. This was associated with the suppression of pro-inflammatory cytokines (IL-6, IL-1β) and enzymes (i-Nos, COX-2) and a reduction in microglial activation in the hippocampus. It also alleviates high-glucose-induced inflammation in retinal cells by inactivating the NF-κB/NLRP3 inflammasome pathway.

Anticancer Activity

β-Asarone has been investigated for its antitumor effects against various cancer cell lines.

-

Glioma: It inhibits cell proliferation and promotes autophagy in human glioma U251 cells through the P53/Bcl-2/Beclin-1 and P53/AMPK/mTOR pathways.

-

Colon Cancer: In LoVo and HCT116 colon cancer cells, β-asarone inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner. The mechanism involves the mitochondrial/caspase pathway, characterized by decreased mitochondrial membrane potential and activation of caspase-9 and -3. It also suppressed liver metastasis in a murine model, partly by activating the innate immune system.

Other Biological Activities

-

Antifungal Activity: β-Asarone shows antifungal properties by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.

-

Insecticidal Activity: It has been identified as a bioactive compound with insecticidal properties against pests like Bemisia tabaci.

Toxicology and Safety Profile

Despite its therapeutic potential, the toxicological profile of β-asarone is a significant concern that limits its clinical development. Preclinical studies have reported potential hepatotoxicity, carcinogenicity, genotoxicity, and mutagenicity.

-

Hepatotoxicity: β-Asarone is a known hepatocarcinogen in rodent models. In vitro studies using human liver cells (THLE-2) confirmed its cytotoxicity (IC50 = 40.0 µg/mL), which was linked to the induction of oxidative stress, lipid peroxidation, and glutathione depletion.

-

Genotoxicity and Mutagenicity: Some studies have reported that β-asarone can induce DNA strand breaks. However, an in vivo micronucleus test in mice at a dose of 182.4 mg/kg did not show an increase in micronucleated polychromatic erythrocytes, suggesting a lack of genotoxic effects under those specific test conditions. The Council of Europe has classified β-asarone as a carcinogen and has set strict limits on its concentration in food and beverages.

Detailed Experimental Protocols

Anticonvulsant Activity Screening (6 Hz Model)

-

Objective: To determine the anticonvulsant efficacy of a test compound against psychomotor seizures.

-

Animals: Swiss albino mice.

-

Methodology:

-

Animals are administered the test compound (e.g., Calamus oil containing β-asarone) or vehicle intraperitoneally.

-

After a set pretreatment time (e.g., 30 minutes), a constant current electrical stimulus (e.g., 32 mA, 6 Hz, 0.2 ms pulse width, 3 s duration) is delivered through corneal electrodes.

-

Animals are observed for the presence or absence of a clonic seizure characterized by forelimb clonus, jaw clonus, and twitching vibrissae.

-

The absence of a seizure is considered protection.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

-

-

Neurotoxicity Assessment (Rotarod Test):

-

Treated mice are placed on a rotating rod (e.g., 6-10 rpm).

-

The inability of an animal to maintain its balance on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.

-

The median toxic dose (TD50) is calculated.

-

-

Protective Index (PI) Calculation: PI = TD50 / ED50. A higher PI indicates a better safety margin.

In Vitro Anticancer Activity (MTT Assay and Apoptosis Analysis)

-

Objective: To assess the cytotoxic effect of β-asarone on cancer cells and determine if cell death occurs via apoptosis.

-

Cell Line: Human colon cancer cells (e.g., LoVo or HCT116).

-

Methodology:

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

MTT Assay (Cytotoxicity):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with various concentrations of β-asarone for different time points (e.g., 24, 48, 72 hours).

-

After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are treated with β-asarone as described above.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

They are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Visualizations: Signaling Pathways and Workflows

Figure 1: β-Asarone activates the PI3K/Akt/mTOR pro-survival pathway.

Figure 2: β-Asarone antioxidant mechanism via Nrf2/HO-1 pathway activation.

Figure 3: General experimental workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

β-Asarone is a pharmacologically versatile molecule with a compelling profile, particularly in the context of neurological disorders. Its ability to cross the blood-brain barrier and modulate multiple, interconnected signaling pathways—including those central to oxidative stress, inflammation, and cell survival—underpins its potent neuroprotective, anticonvulsant, and anticancer effects observed in preclinical models.

However, the significant concerns regarding its potential carcinogenicity and hepatotoxicity are major impediments to its clinical translation. Future research must focus on several key areas:

-

Toxicology: Rigorous, dose-dependent in vivo studies are required to establish a clear safety profile and to determine if a therapeutic window exists where the pharmacological benefits outweigh the toxicological risks.

-

Mechanism of Toxicity: Elucidating the precise mechanisms of β-asarone-induced toxicity is crucial for developing strategies to mitigate these adverse effects.

-

Drug Delivery and Formulation: Advanced drug delivery systems could be explored to target specific tissues (e.g., the brain) thereby potentially reducing systemic exposure and toxicity.

-

Analogue Synthesis: The development of synthetic analogues of β-asarone that retain its therapeutic properties but lack its toxic moieties could be a promising avenue for drug development.

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Beta-Asarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-asarone, a primary active component of the Acorus calamus plant, has a long history of use in traditional medicine. However, significant toxicological concerns, including carcinogenicity and genotoxicity, have led to restrictions on its use in food and medicinal products in many countries. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, synthesizing data from acute, subchronic, and chronic toxicity studies. Detailed experimental protocols, quantitative data summaries, and visualizations of metabolic and experimental workflows are presented to offer a thorough resource for researchers, scientists, and drug development professionals. The metabolism of this compound, primarily through cytochrome P450 pathways leading to potentially carcinogenic epoxides, is a key focus of its toxicological evaluation. While some studies suggest potential neuroprotective effects, the evidence of toxicity, particularly at higher doses and with prolonged exposure, necessitates a cautious approach to its use and further investigation into its mechanisms of action.

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute toxicity in animal models. The primary measure of acute toxicity, the median lethal dose (LD50), has been established in several studies.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1010 mg/kg bw | [1] |

| Mouse | Intraperitoneal (i.p.) | 184 mg/kg bw | [1] |

| Mouse | Intravenous (i.v.) | 1560 mg/kg | [2] |

Subchronic and Chronic Toxicity

Studies involving repeated dosing of this compound have revealed significant target organ toxicity, particularly affecting the heart and liver. Chronic administration has been associated with cardiac atrophy, fibrosis, and fatty degeneration.[3]

Carcinogenicity

The carcinogenic potential of this compound is a major safety concern. Chronic feeding studies in rats have demonstrated a dose-dependent increase in the incidence of intestinal leiomyosarcomas.[3] Additionally, studies with calamus oil containing this compound have reported the development of liver tumors in rats.[3] The carcinogenic mechanism is thought to be related to its metabolic activation to reactive intermediates.

Table 2: Carcinogenicity of this compound in Rats

| Study Type | Species | Route | Dosing | Findings | Reference |

| Chronic Feeding | Rat | Oral | 0.04%, 0.08%, 0.2% in diet | Dose-dependent increase in intestinal leiomyosarcomas | [3] |

| Chronic Feeding | Rat | Oral | Calamus oil with low this compound | Liver tumors | [3] |

Genotoxicity

The genotoxicity of this compound has been evaluated in various in vitro and in vivo assays, with mixed results. While some in vitro studies, such as the Ames test, have shown positive results for mutagenicity, particularly with metabolic activation, other studies have reported negative findings.[4][5] The genotoxic potential appears to be linked to its metabolic activation.

Table 3: Genotoxicity of this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA100 | With S9 mix | Positive | [4] |

| Ames Test | S. typhimurium TA98 | With/Without S9 mix | Negative | [4] |

| Ames Test | S. typhimurium TA97a, TA98, TA100, TA102, TA1535 | With/Without S9 mix | Negative | [5] |

| UDS Assay | Rat hepatocytes | - | Negative | [4] |

| Micronucleus Test | Human lymphocytes | - | Positive | [4] |

| Sister Chromatid Exchange | Human lymphocytes (in vitro), Murine bone marrow (in vivo) | - | Weakly Positive | [4] |

Reproductive and Developmental Toxicity

Evidence suggests that this compound may have adverse effects on reproduction and development. Studies in chicken eggs have demonstrated its embryotoxic effects.[3] In male Wistar rats, administration of this compound resulted in degenerative changes in the testes, altered sperm morphology, and hormonal variations, indicating reproductive toxicity.[6][7]

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dosing | Findings | Reference |

| Embryotoxicity | Chicken eggs | 0.04 - 4 mg/egg | Embryotoxic | [3] |

| Reproductive Toxicity | Male Wistar rats | 12.5, 25, 50 mg/kg bw for 14 days | Degenerative changes in testes, altered sperm morphology, hormonal variations | [6][7] |

Neurotoxicity

This compound is known to cross the blood-brain barrier and exert effects on the central nervous system. While some research has explored its potential neuroprotective roles in models of neurodegenerative diseases, other studies have indicated neurotoxic effects.[2][8] For instance, it has been shown to abolish the conditioned avoidance response in rats.[3] A rotarod test in mice treated with calamus oil containing this compound showed neurotoxicity at a dose of 300 mg/kg.[9][10]

Experimental Protocols

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This protocol outlines a typical acute toxic class method for assessing the oral toxicity of a substance like this compound.

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar strain), 8-12 weeks old.[11] Animals are fasted (food, but not water, withheld) for at least 16 hours before administration.[12]

-

Housing: Animals are housed in standard cages under controlled environmental conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).[13]

-

Dose Administration: A single dose of the test substance is administered by oral gavage.[12] The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.[11] The starting dose is selected based on available information, with the aim of identifying the dose that causes mortality in some animals.

-

Observations: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[12] Body weight is recorded before administration and weekly thereafter.

-

Endpoint: The primary endpoint is mortality. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Ames Mutagenicity Test (Protocol for this compound)

This protocol is based on a study that evaluated the mutagenic potential of this compound using the Ames test.[5]

-

Test Strains: Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535.[5]

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix) from Aroclor 1254-induced rat liver.[5]

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO).

-

Dose Levels: A range of doses are tested, for example, from 39.06 to 5000 µ g/plate .[5]

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined in a test tube.

-

The mixture is pre-incubated.

-

Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Controls:

-

Evaluation: The number of revertant colonies per plate is counted. A positive response is typically defined as a dose-related increase in revertant colonies that is at least two to three times higher than the negative control.[5]

Chronic Carcinogenicity Study (General Protocol based on FDA Redbook)

This protocol describes a general approach for a two-year rodent bioassay to assess the carcinogenic potential of a substance like this compound.

-

Test Animals: At least 50 rodents (typically rats and mice) of each sex per group.[14]

-

Exposure Period: The test substance is administered daily, 7 days a week, for 104 consecutive weeks (two years).[14]

-

Dose Levels: At least three dose levels and a concurrent control group are used. Dose selection is based on data from subchronic toxicity studies.

-

Administration: The substance is typically administered in the diet or by gavage.

-

Observations:

-

Cage-side observations: Conducted once or twice daily for signs of toxicity, morbidity, and mortality.[14]

-

Clinical examinations: Performed regularly.

-

Body weight and food consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Palpation for tumors: Conducted weekly.

-

-

Pathology:

-

Gross Necropsy: A complete gross necropsy is performed on all animals.

-

Histopathology: A comprehensive microscopic examination of organs and tissues is conducted by a veterinary pathologist.[15]

-

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is closely linked to its metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[8][16] The proposed mechanism involves the formation of reactive epoxide metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[17][18]

Metabolic Activation of this compound

The primary metabolic pathway for this compound involves epoxidation of the propenyl side chain, a reaction catalyzed mainly by CYP3A4.[17][19] The resulting (Z)-asarone-1',2'-epoxide is a reactive intermediate. This epoxide can be hydrolyzed to corresponding diols. Another metabolic pathway is hydroxylation, also mediated by CYPs, leading to the formation of various hydroxyasarone metabolites.[17][18]

Oxidative Stress

In vitro studies in human hepatocytes (THLE-2 cells) have shown that this compound can induce cytotoxicity, which is associated with significant lipid peroxidation and depletion of glutathione.[20] This suggests that the induction of oxidative stress is another mechanism contributing to its hepatotoxicity.

Safety Assessment and Regulatory Status

Due to the concerns about its carcinogenicity and genotoxicity, regulatory bodies in several countries have restricted the use of this compound in food and beverages. The Council of Europe has set limits for this compound in alcoholic beverages and seasonings.[3] The European Medicines Agency has also established a temporary limit for exposure from herbal products.[20] These regulatory actions underscore the importance of careful risk assessment and the need to minimize human exposure to this compound.

Conclusion

The toxicological profile of this compound is characterized by moderate acute toxicity, significant target organ toxicity (liver and heart) with repeated exposure, and, most importantly, clear evidence of carcinogenicity and a potential for genotoxicity. The primary mechanism of toxicity is believed to be its metabolic activation by cytochrome P450 enzymes to reactive epoxides that can damage DNA. While some studies have investigated potential therapeutic benefits, particularly in the context of neuroprotection, these are overshadowed by the substantial safety concerns. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological properties of this compound is crucial for any consideration of its use. Further research is needed to fully elucidate the dose-response relationships for its toxic effects and to explore any potential therapeutic applications at non-toxic doses. However, based on the current body of evidence, a high degree of caution is warranted.

References

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Reporting negative Ames test results for Indian Acorus calamus L., rhizome, extracts, and beta asarone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing reproductive toxicity and antioxidant enzymes on beta asarone induced male Wistar albino rats: In vivo and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ptbreports.org [ptbreports.org]

- 10. researchgate.net [researchgate.net]

- 11. bemsreports.org [bemsreports.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dep.nj.gov [dep.nj.gov]

- 14. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

- 15. Carcinogenicity Studies - IITRI [iitri.org]

- 16. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepatic metabolism of carcinogenic β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Mechanisms of β-Asarone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Asarone, a primary bioactive phenylpropanoid found in the essential oil of plants from the Acorus genus, has garnered significant scientific interest for its diverse pharmacological activities, particularly its neuroprotective effects. Emerging evidence delineates a complex and multifaceted mechanism of action at the molecular level, involving the modulation of numerous key signaling pathways related to oxidative stress, inflammation, apoptosis, and cellular survival. This technical guide provides an in-depth exploration of the molecular interactions and pathways influenced by β-asarone, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Molecular Mechanisms of Action

β-Asarone exerts its pharmacological effects through a multi-target approach rather than binding to a single receptor. Its actions converge on several critical cellular signaling networks that are often dysregulated in pathological conditions, including neurodegenerative diseases and cancer. The primary mechanisms involve the activation of pro-survival and antioxidant pathways while simultaneously inhibiting pro-inflammatory and pro-apoptotic signaling.

Attenuation of Oxidative Stress via PI3K/Akt/Nrf2 Pathway Activation

A central mechanism of β-asarone's neuroprotective activity is its ability to mitigate oxidative stress. It achieves this primarily by activating the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][2][3].

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by β-asarone, the PI3K/Akt pathway is activated, leading to the phosphorylation of downstream targets that facilitate the dissociation of Nrf2 from Keap1[3]. The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes[4]. This binding event upregulates the expression of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), and antioxidant molecules like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-PX), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA)[1][2][3]. Studies have shown that silencing Nrf2 with siRNA diminishes the protective effects of β-asarone, confirming the critical role of this pathway[5].

Inhibition of Apoptosis

β-Asarone demonstrates significant anti-apoptotic properties through multiple interconnected pathways.

-

Mitochondrial (Intrinsic) Pathway: In models of cellular stress, β-asarone prevents the decrease in mitochondrial membrane potential (MMP)[1]. It modulates the expression of the Bcl-2 family of proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[1][6]. This stabilization of the mitochondrial membrane inhibits the release of cytochrome c and subsequently prevents the activation of caspase-9 and the executioner caspase-3[1][6].

-

CaMKII/CREB/Bcl-2 Pathway: β-Asarone has been shown to activate the Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates the cAMP response element-binding protein (CREB)[7][8]. Activated p-CREB promotes the transcription of Bcl-2, further bolstering the anti-apoptotic defense of the cell[7][8].

-

Death Receptor (Extrinsic) Pathway: In some cancer cell lines, β-asarone can paradoxically induce apoptosis by promoting the activation of death receptor proteins like Fas Ligand (FasL) and TRAIL, leading to the cleavage of caspase-8 and caspase-3[7].

Modulation of Inflammatory Responses

Chronic inflammation is a key pathological feature of many diseases. β-Asarone exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[9][10]. It blocks the degradation of the inhibitory protein IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB[9]. This sequestration of NF-κB in the cytoplasm prevents it from initiating the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[5][9][11].

Promotion of Neuronal Survival and Plasticity

β-Asarone promotes neuronal health and plasticity through the activation of neurotrophic factor signaling. It has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway[4][10]. Activation of ERK leads to the phosphorylation of CREB, which in turn upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF)[10]. BDNF is crucial for neuronal survival, growth, and synaptic plasticity. Furthermore, β-asarone can activate the Akt/mTOR (mammalian target of rapamycin) signaling pathway, which is also vital for cell growth, proliferation, and survival, while inhibiting excessive autophagy[12][13].

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical in vitro and in vivo studies, detailing the effective concentrations and observed molecular effects of β-asarone.

Table 1: In Vitro Efficacy and Cytotoxicity of β-Asarone

| Cell Line | Assay Type | Endpoint | Effective Concentration(s) | Result | Reference(s) |

| PC12 | MTT | Cell Viability | 10, 30, 60 µM | No significant cytotoxicity up to 60 µM; 120 µM decreased viability. | [1][3] |

| PC12 | MTT | Neuroprotection (vs. 10 µM Aβ₁₋₄₂) | 10, 30, 60 µM | Increased viability to 62.8%, 73.8%, and 84.0% of control, respectively. | [1] |

| SH-SY5Y | MTT | Neuroprotection (vs. Aβ₂₅₋₃₅) | 10, 50, 100 µM | Significantly increased cell viability, with 50 µM showing the greatest effect. | [13] |

| Astrocytes | RTCA | Cell Viability | 2.06 - 166.7 µg/mL | No effect on viability; 500 µg/mL showed partial inhibition. | [11] |

| U251 Glioma | Flow Cytometry | G1 Cell Cycle Arrest | 60 - 480 µM | Increased G1 phase population from 61.0% to 72.3%. | [7] |

Table 2: In Vivo Dosage and Effects of β-Asarone

| Animal Model | Condition | Dosage | Duration | Key Molecular/Behavioral Outcome | Reference(s) |

| Rat | Aβ₁₋₄₂ Injection | 20, 30 mg/kg/day (i.g.) | 28 days | Decreased hippocampal IL-1β and TNF-α levels. | [11] |

| Rat | DPD Model | 7.5, 15, 30 mg/kg/day (p.o.) | 4 weeks | Increased hippocampal p-PI3K, p-Akt, and p-mTOR expression. | [12] |

| APP/PS1 Mice | Alzheimer's Disease | 21.2, 42.4, 84.8 mg/kg/d | 2.5 months | High dose reduced escape latency; medium/high doses increased SYP and GluR1. | [14] |

| Rat | MCAO (Stroke) | 20, 30 mg/kg | Single dose | Significantly decreased serum LDH levels and improved neurological score. | [15] |

| Mice | Epilepsy (6 Hz test) | N/A | N/A | ED₅₀ of 48.13 mg/kg and TD₅₀ of 224.13 mg/kg. | [16] |

Table 3: Modulation of Molecular Targets by β-Asarone (In Vitro)

| Cell Line | Condition | β-Asarone Conc. | Target Protein/Molecule | Direction of Change | Method | Reference(s) |

| PC12 | Aβ₁₋₄₂ | 10, 30, 60 µM | p-PI3K / p-Akt | Dose-dependent Increase | Western Blot | [1] |

| PC12 | Aβ₁₋₄₂ | 10, 30, 60 µM | Nuclear Nrf2 / HO-1 | Dose-dependent Increase | Western Blot | [1] |

| PC12 | Aβ₁₋₄₂ | 10, 30, 60 µM | Bcl-2/Bax Ratio | Dose-dependent Increase | Western Blot | [1] |

| PC12 | Aβ₁₋₄₂ | 10, 30, 60 µM | Cleaved Caspase-3 | Dose-dependent Decrease | Western Blot | [1] |

| Astrocytes | Aβ₁₋₄₂ (1.1 µM) | 55.6, 166.7 µg/mL | IL-1β / TNF-α | Significant Decrease | ELISA / WB | [11] |

| SH-SY5Y | Aβ₂₅₋₃₅ | 50, 100 µM | Beclin-1 / LC3B | Significant Decrease | Not Specified | [13] |

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for key assays used to elucidate the mechanism of action of β-asarone. These are based on methodologies reported in the cited literature.

Cell Viability and Neuroprotection (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ cells per well and culture for 24 hours to allow for adherence[1].

-

Treatment:

-

For neuroprotection assays, pre-treat cells with the toxic stimulus (e.g., 10 µM aggregated Aβ₁₋₄₂) for a specified duration (e.g., 12 hours)[1].

-

Remove the medium and add fresh medium containing various concentrations of β-asarone (e.g., 10, 30, 60 µM) for an additional incubation period (e.g., 12-24 hours)[1][13].

-

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[1].

-

Solubilization: Carefully remove the culture medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals[1].

-

Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group[1].

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis and Protein Extraction: Following treatment with β-asarone, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail. For nuclear protein analysis, use a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol[5].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane[2].

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C[1].

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or Lamin A[1].

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health.

-

Cell Culture and Treatment: Plate cells (e.g., PC12) in 24-well plates or on coverslips. Treat with the toxic stimulus and/or β-asarone as described in the MTT protocol[1].

-

JC-1 Staining: Following treatment, remove the medium and wash the cells with PBS. Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C in the dark[1][17].

-

Washing: Remove the staining solution and wash the cells with an assay buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence[1].

-

Flow Cytometry/Plate Reader: Analyze the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Conclusion and Future Directions

The molecular mechanism of β-asarone is characterized by its pleiotropic effects on key cellular pathways that govern homeostasis, stress response, and cell fate. Its ability to simultaneously activate the PI3K/Akt/Nrf2 antioxidant axis, inhibit NF-κB-mediated inflammation, and suppress apoptosis through the Bcl-2 and CaMKII pathways provides a strong rationale for its therapeutic potential in complex multifactorial diseases.

For drug development professionals, β-asarone represents a promising natural scaffold. Future research should focus on several key areas:

-

Target Deconvolution: Identifying the direct binding partners of β-asarone to better understand the initial triggering events of its downstream effects.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Despite its ability to cross the blood-brain barrier, β-asarone has a short plasma half-life[10][18]. Studies aimed at improving its bioavailability and stability are warranted.

-

Safety and Toxicology: Thorough investigation into the potential toxicity reported for asarone isomers is crucial for establishing a safe therapeutic window.

-

Clinical Translation: Well-designed clinical trials are necessary to validate the preclinical findings in human subjects for conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.

By continuing to unravel its complex molecular interactions, the scientific community can fully harness the therapeutic potential of β-asarone and its derivatives for the development of novel treatments for a range of debilitating diseases.

References

- 1. β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. β-Asarone Alleviates High-Glucose-Induced Oxidative Damage via Inhibition of ROS Generation and Inactivation of the NF-κB/NLRP3 Inflammasome Pathway in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-asarone induces LoVo colon cancer cell apoptosis by up-regulation of caspases through a mitochondrial pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Asarone Induces Apoptosis and Cell Cycle Arrest of Human Glioma U251 Cells via Suppression of HnRNP A2/B1-Mediated Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Asarone inhibits neuronal apoptosis via the CaMKII/CREB/Bcl-2 signaling pathway in an in vitro model and AβPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects and Mechanism of β-Asarone against Aβ1–42-Induced Injury in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-asarone inhibits autophagy by activating the PI3K/Akt/mTOR pathway in a rat model of depression in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-asarone prevents Aβ25-35-induced inflammatory responses and autophagy in SH-SY5Y cells: down expression Beclin-1, LC3B and up expression Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of β-asarone against Alzheimer’s disease: regulation of synaptic plasticity by increased expression of SYP and GluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a major component of Acorus tatarinowii Schott, attenuates focal cerebral ischemia induced by middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptbreports.org [ptbreports.org]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Historical and Traditional Uses of Beta-Asarone Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-asarone, a phenylpropanoid, is a significant bioactive compound found in several plant species, most notably within the genera Acorus and Asarum. Historically, these plants have been integral to traditional medicine systems worldwide, including Ayurveda, Traditional Chinese Medicine (TCM), and indigenous American healing practices. They have been employed to treat a wide array of ailments, from neurological and gastrointestinal disorders to inflammatory conditions. However, the presence of this compound, particularly in certain chemotypes, has raised toxicological concerns, including potential carcinogenicity and genotoxicity. This technical guide provides an in-depth exploration of the historical and traditional uses of this compound-containing plants, alongside a review of the scientific evidence regarding their chemical composition and pharmacological activities. We present quantitative data on this compound content, detailed experimental protocols for its analysis, and an examination of its molecular signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential and toxicological risks associated with these historically significant medicinal plants.

Introduction

For centuries, plants containing this compound have been a cornerstone of traditional medicine. The rhizomes of Acorus calamus (sweet flag) and various species of Asarum (wild ginger) have been particularly valued for their therapeutic properties. In Ayurveda, A. calamus is revered for its effects on the nervous system, used to enhance memory and alleviate conditions like epilepsy and schizophrenia.[1] Native American tribes utilized Asarum canadense for a variety of medicinal purposes, including treating digestive issues, colds, and as a stimulant.[2] In Traditional Chinese Medicine, these herbs have been prescribed for their aromatic and stimulant properties to address numerous health concerns.[1]

The primary bioactive constituent responsible for many of the observed effects, and also the associated toxicity, is this compound (cis-2,4,5-trimethoxy-1-propenylbenzene). Its concentration can vary significantly depending on the plant's species, geographical origin, and ploidy. This variability is a critical factor in understanding the historical uses and modern-day safety assessments of these plants. This guide will delve into the traditional applications of these plants, present quantitative data on their this compound content, outline the methodologies used for its quantification, and illustrate the signaling pathways through which this compound exerts its effects.

This compound Containing Plants: A Traditional Materia Medica

The ethnobotanical record reveals a rich history of the use of this compound-containing plants across diverse cultures.

-

Acorus calamus (Sweet Flag): The rhizome of A. calamus is the primary part used medicinally.

-

Ayurveda: It is considered a rasayana (rejuvenating) herb and is used to treat memory loss, epilepsy, schizophrenia, chronic diarrhea, and asthma.[1] Preparations include powders, balms, and ghee-based formulations.[1]

-

Traditional Chinese Medicine: It is used for its beneficial effects on memory and learning.[1]

-

Folklore Medicine: The rhizome has been used as an emetic and to kill lice.[1] Traditional preparations often involve creating infusions or decoctions from the dried rhizome.[3]

-

-

Asarum Species (Wild Ginger): Various species of Asarum have been used traditionally.

-

Asarum canadense (Canadian Wild Ginger): Native Americans used the rhizomes as a seasoning and for a wide range of medicinal purposes, including treating dysentery, digestive problems, coughs, colds, and scarlet fever.[2]

-

Asarum europaeum (European Wild Ginger): Historically used to treat rhinitis, angina pectoris, migraines, and liver ailments.[4] The dried and powdered leaves were used as a sneezing powder to clear the respiratory tract.[4] In Unani medicine, it is used for conditions like polyarthritis, epilepsy, and gout.[5]

-

-

Guatteria gaumeri: In traditional Mexican medicine, the bark of this tree is used as an infusion to treat hypercholesterolemia and cholelithiasis (gallstones).[6][7]

Quantitative Analysis of this compound

The concentration of this compound is a critical determinant of both the therapeutic efficacy and potential toxicity of these plants. The content can vary widely based on the species, geographical location, and the ploidy of the plant. For instance, tetraploid varieties of Acorus calamus can have this compound content as high as 96% in their essential oil, while diploid varieties may contain little to none.[8][9]

Table 1: this compound Content in Various Plant Species and Parts

| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Method of Analysis | Reference(s) |

| Acorus calamus | Dried Rhizome | 2.30 - 4.40% w/w | HPLC | [3] |

| Acorus calamus | Fresh Rhizome | 6.45 - 9.96 mg/g | HPLC | [10] |

| Acorus calamus | Dried Leaves | 1.48 - 9.01 mg/g | HPLC | [10] |

| Acorus calamus (Indian Accessions) | Dried Rhizome | 2.80 - 7.3 mg/100mg | HPLC | [11][12] |

| Acorus calamus (Western Ghats Accessions) | Dried Rhizome | 1.35 - 71.54 mg/g | RP-HPLC | [13][14] |

| Asarum europaeum | Essential Oil from Root | Contains 50% asarone | - | [4] |

| Guatteria gaumeri | Bark | Contains alpha-asarone as a primary constituent | - | [7] |

Experimental Protocols

Accurate quantification of this compound is essential for both research and quality control of herbal products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Sample Preparation and Extraction (General Protocol)

-

Plant Material: Air-dry the plant material (e.g., rhizomes) at room temperature or in an oven at a low temperature (around 40°C) to prevent the loss of volatile compounds.[11]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

-

Extraction:

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[14]

-

Storage: Store the extract in an airtight container at a low temperature (e.g., -20°C) until analysis.[14]

High-Performance Liquid Chromatography (HPLC) Analysis

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent like methanol. Prepare a series of dilutions to create a calibration curve.[11][14]

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.[14]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[6]

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is common.[3][6]

-

Flow Rate: Typically around 1.0 mL/min.[6]

-

Detection: UV detection is commonly performed at a wavelength where this compound shows maximum absorbance (e.g., 304 nm or 313 nm).[6][16]

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standards.

Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating multiple signaling pathways. Its neuroprotective and anticancer activities are of particular interest to researchers.

Neuroprotective Signaling Pathways

This compound has demonstrated neuroprotective effects in various in vitro and in vivo models. It appears to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis. Key signaling pathways involved include:

-

PI3K/Akt/mTOR Pathway: this compound can activate the Akt-mTOR signaling pathway, which is crucial for cell survival and is implicated in protecting against Aβ-induced cytotoxicity in models of Alzheimer's disease.[1][8]

-

ERK/CREB/BDNF Pathway: Activation of this pathway by this compound can enhance memory function and protect neurons.[1]

-

Nrf2 Pathway: Asarone can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes that protect against oxidative stress.[7]

Caption: Neuroprotective signaling pathways modulated by this compound.

Anticancer Signaling Pathways